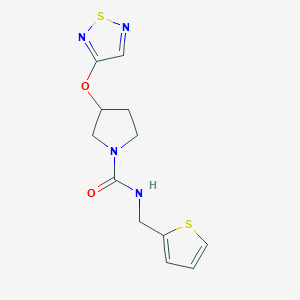

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Description

This compound is a pyrrolidine-1-carboxamide derivative featuring a 1,2,5-thiadiazole ring linked via an oxygen atom at the 3-position of the pyrrolidine core and an N-bound thiophen-2-ylmethyl substituent. The 1,2,5-thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which can enhance hydrogen-bonding interactions and influence pharmacokinetic behavior .

Properties

IUPAC Name |

3-(1,2,5-thiadiazol-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-12(13-6-10-2-1-5-19-10)16-4-3-9(8-16)18-11-7-14-20-15-11/h1-2,5,7,9H,3-4,6,8H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUCHQORBSBUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.

Attachment of the Thiadiazole Ring to the Pyrrolidine Ring: The thiadiazole ring is then attached to the pyrrolidine ring through an ether linkage. This can be achieved by reacting the thiadiazole with a pyrrolidine derivative that contains a suitable leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with thiophen-2-ylmethylamine in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially affecting the carboxamide group or the heterocyclic rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amides, alcohols

Substitution: Substituted thiadiazole or thiophene derivatives

Scientific Research Applications

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.

Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Similar Compounds Identified:

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent Compound)

Timolol Maleate (S-(−)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate)

Comparative Analysis:

Research Findings:

- Thiadiazole Role : In Timolol Maleate, the 1,2,5-thiadiazole ring facilitates β-adrenergic receptor binding via hydrogen-bonding interactions . The target compound’s thiadiazolyloxy group may similarly enhance target engagement.

- Thiophene vs.

- Pharmacokinetics : The trifluoroethyl group in the patent compound may reduce metabolic degradation, while the maleate salt in Timolol ensures rapid absorption in ocular tissues .

Biological Activity

The compound 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features several significant functional groups:

- Thiadiazole ring : Known for various biological activities including antimicrobial and antitubercular properties.

- Thiophene ring : Often associated with enhanced biological activity due to its electron-rich nature.

- Pyrrolidine moiety : Contributes to the overall stability and reactivity of the compound.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, disrupting metabolic pathways.

- Nucleic Acid Interaction : Potential binding to DNA or RNA could interfere with replication and transcription.

- Signaling Pathway Modulation : It might affect signaling pathways related to cell growth and apoptosis .

Antimicrobial and Antitubercular Effects

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial and antitubercular activities. A study highlighted that pyrrolyl thiadiazoles demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL for certain derivatives .

Activity Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidine-1-carboxamide | Lacks thiophen-2-ylmethyl group | Reduced activity |

| N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | Lacks thiadiazole ring | Lower efficacy |

| 3-((1,2,5-thiadiazol-3-yl)oxy)-N-methylpyrrolidine | Contains methyl instead of thiophen | Altered reactivity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

-

Antimycobacterial Activity : A series of pyrrolyl thiadiazoles were synthesized and tested against M. tuberculosis. The study employed molecular docking techniques to establish binding interactions with key amino acids in the target enzymes .

- Key Findings :

- Compounds with -OCH3 and -NO2 substitutions showed superior activity.

- Hydrophobic interactions were critical for their antitubercular efficacy.

- Key Findings :

-

Antibacterial Studies : Other research indicated that similar thiadiazole-containing compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

- In Vitro Results :

- Several derivatives demonstrated MIC values indicating strong antibacterial properties.

- In Vitro Results :

Q & A

Q. Q1. What are the recommended synthetic routes for 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a thiadiazole derivative with a pyrrolidine-carboxamide precursor. Key steps include:

- Thiadiazole activation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while reflux conditions (80–100°C) improve yield .

- Protection/deprotection strategies : For reactive groups (e.g., thiophene methylamine), Boc-protection may prevent side reactions .

Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. Q2. How should researchers characterize the crystallographic structure of this compound, and which software tools are validated for analysis?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in solvents like DCM/hexane .

- Use SHELXL for refinement and Mercury CSD for visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Validate against simulated powder XRD patterns (e.g., using Mercury’s Materials Module ) to detect polymorphism .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., thiophene oxidation) .

- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity discrepancies .

- Formulation adjustments : Encapsulate in liposomes or PEGylate to enhance in vivo stability .

Q. Q4. What strategies are effective for elucidating the mechanism of action of this compound when structural analogs show divergent target selectivity?

Methodological Answer:

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina ) to map binding poses against homologous targets (e.g., kinases, GPCRs) .

- Proteomic profiling : Use affinity-based pull-down assays with a biotinylated derivative to identify off-target interactions .

- SAR studies : Systematically modify the thiadiazole-oxy linker or pyrrolidine carboxamide to isolate pharmacophore contributions .

Q. Q5. How can researchers address low solubility or crystallinity issues during formulation development?

Methodological Answer:

- Co-crystallization : Screen with GRAS co-formers (e.g., succinic acid) to improve solubility .

- Amorphous solid dispersions : Use spray drying with polymers like HPMCAS to enhance dissolution rates .

- Salt formation : Test counterions (e.g., HCl, mesylate) to stabilize the protonated pyrrolidine nitrogen .

Q. Q6. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:

- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Data Contradiction Analysis

Q. Q7. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

Methodological Answer:

- Assay standardization : Normalize data to cell doubling time and ATP content (e.g., CellTiter-Glo®) .

- Off-target cytotoxicity screening : Use panels of non-cancerous cell lines (e.g., HEK293) to assess selectivity .

- Check redox activity : Thiophene and thiadiazole moieties may interfere with MTT assays; validate via alternative methods (e.g., clonogenic assays) .

Q. Q8. What experimental approaches can reconcile discrepancies in reported IC₅₀ values across independent studies?

Methodological Answer:

- Reference standard calibration : Use a universally characterized batch to harmonize potency measurements .

- Assay condition audits : Document critical variables (e.g., serum concentration, passage number) .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.